N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

5-HT1A receptor GPCR agonism Structure-Activity Relationship

N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide (MW 218.28 g/mol, C₁₁H₁₀N₂OS) is a heterocyclic carboxamide that joins a thiophene‑3‑carbonyl group with a pyridin‑3‑ylmethylamine via an amide linkage [REFS‑1]. Its structural core places it within the well‑established thiophene‑3‑carboxamide family, a privileged scaffold exploited for inhibiting protein–protein interactions (e.g., influenza RNA‑dependent RNA polymerase PA–PB1 heterodimerization) [REFS‑2] and for kinase targeting [REFS‑3].

Molecular Formula C11H10N2OS
Molecular Weight 218.27
CAS No. 951894-79-4
Cat. No. B2555020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)thiophene-3-carboxamide
CAS951894-79-4
Molecular FormulaC11H10N2OS
Molecular Weight218.27
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=CSC=C2
InChIInChI=1S/C11H10N2OS/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9/h1-6,8H,7H2,(H,13,14)
InChIKeyNJWUDQIXJBWNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide CAS 951894-79-4: A Structurally Optimized Thiophene‑Carboxamide Scaffold for Rational Selection


N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide (MW 218.28 g/mol, C₁₁H₁₀N₂OS) is a heterocyclic carboxamide that joins a thiophene‑3‑carbonyl group with a pyridin‑3‑ylmethylamine via an amide linkage [REFS‑1]. Its structural core places it within the well‑established thiophene‑3‑carboxamide family, a privileged scaffold exploited for inhibiting protein–protein interactions (e.g., influenza RNA‑dependent RNA polymerase PA–PB1 heterodimerization) [REFS‑2] and for kinase targeting [REFS‑3]. The absence of additional ring substituents (compare the frequently encountered 2‑amino‑4,5‑dimethyl or 5‑methyl analogs) results in a compact, minimally functionalized prototype that offers distinct physicochemical and synthetic‑tractability advantages for procurement decisions.

Why Simple In‑Class Replacement with N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide Falls Short: A Procurement‑Focused Rationale


Generic thiophene‑3‑carboxamide congeners cannot be casually interchanged with N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide despite sharing the same heterocyclic core. Even a minor structural modification—such as the introduction of a single methyl substituent at the 5‑position of the thiophene ring—has been shown to shift functional activity from sub‑millimolar to mid‑micromolar range in whole‑cell assays (5‑HT₁A receptor agonist potency, EC₅₀ ≈ 99 μM for the 5‑methyl analog) [REFS‑1]. Moreover, the anti‑influenza RdRP inhibition observed with elaborated thiophene‑3‑carboxamides is exquisitely sensitive to the substitution pattern, where the absence of ring decorations alters both the interaction strength with the PA–PB1 interface and the metabolic liability [REFS‑2]. Therefore, procurement decisions driven solely by scaffold resemblance risk selecting an inactive or less developable compound, underscoring the need for compound‑specific quantitative evidence.

N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Biological Activity: Functional Selectivity Gap Between the Des‑methyl Prototype and the 5‑Methyl Analog (5‑HT₁A Agonist Potency)

The unsubstituted N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide is structurally devoid of the methyl group present in the closest analog, 5‑methyl‑N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide. This single‑point difference results in a profound functional divergence: the 5‑methyl congener activates the human 5‑HT₁A receptor with an EC₅₀ of 99 μM in a cell‑based β‑lactamase reporter‑gene assay, whereas the des‑methyl prototype is essentially inactive under identical assay conditions [REFS‑1]. This indicates that the 5‑methyl substitution contributes critically to receptor recognition, and the parent compound therefore offers a clean negative‑control or scaffold‑hopping starting point for programs seeking to avoid serotonergic off‑target activity. No equipotent analog without the 5‑methyl group has been reported in public bioassay databases.

5-HT1A receptor GPCR agonism Structure-Activity Relationship

Physicochemical Profile: Enhanced Aqueous Solubility Versus Lipophilic 5‑Methyl and 2‑Amino‑4,5‑dimethyl Analogs

The N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide scaffold has a predicted logP of ~1.8 and a molecular weight of 218 g mol⁻¹ [REFS‑1][REFS‑2], substantially lower than the 5‑methyl analog (C₁₂H₁₂N₂OS, MW ≈ 232 g mol⁻¹, predicted logP ≈ 2.0) and the 2‑amino‑4,5‑dimethyl variant (C₁₃H₁₅N₃OS, MW ≈ 261 g mol⁻¹, predicted logP ≈ 2.5). Lower logP and lower molecular weight correlate inversely with intrinsic aqueous solubility [REFS‑3]. Consequently, the target compound is expected to exhibit higher aqueous solubility than its lipophilic counterparts, an advantage for solution‑phase assays, high‑throughput screening, and early‑stage formulation. Quantitative experimental solubility data for the target compound are not publicly available; the claim rests on computational class‑level inference.

Lipophilicity Aqueous solubility Drug-likeness

Synthetic Tractability: Unhindered Derivatization at the Thiophene Core Relative to Multisubstituted Analogs

The target compound bears no electron‑donating or sterically demanding substituents on the thiophene ring [REFS‑1]. This contrasts with the prominent 2‑amino‑4,5‑dimethyl‑N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide (CAS 587851‑05‑6), in which the 2‑amino group alters the reactivity of the thiophene core and the 4,5‑dimethyl groups sterically encumber electrophilic substitutions [REFS‑2]. The unsubstituted thiophene‑3‑carboxamide core permits regioselective derivatization—e.g., halogenation at the 2‑ or 5‑position—without requiring protecting‑group strategies. This synthetic flexibility makes the target compound a more versatile building block for late‑stage diversification in medicinal chemistry campaigns.

Chemical synthesis Late-stage functionalization Building-block utility

Class‑Level Validation: Thiophene‑3‑carboxamide Core in Influenza Polymerase Inhibition

Thiophene‑3‑carboxamide derivatives have been validated as inhibitors of influenza virus RNA‑dependent RNA polymerase (RdRP) PA–PB1 heterodimerization, with optimized compounds achieving sub‑micromolar potency in cell‑based antiviral assays [REFS‑1]. Although the specific des‑methyl N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide has not been tested in this system, its structure represents the minimal key pharmacophore—a thiophene‑3‑carboxamide—that was the starting point for the medicinal chemistry optimization described in Lepri et al. (2014). The published SAR indicates that the pyridin‑3‑ylmethyl amide substituent is well tolerated, while additional modifications to the thiophene core (e.g., cycloheptathiophene) improve potency. Procuring the unsubstituted scaffold thus directly accesses the validated starting point for anti‑influenza programs, bypassing unnecessary synthetic effort.

Influenza virus RNA-dependent RNA polymerase PA-PB1 inhibitor

Patent‑Backed Cardiovascular Utility of Thiophene‑3‑carboxamide Scaffolds

A broad patent on thiophene‑carboxamides (US 4,316,907) discloses compounds of general formula (I) that lower blood pressure and block β‑adrenoreceptors, with explicit coverage of thiophene‑3‑carboxamide derivatives bearing an aryl‑containing side chain [REFS‑1]. The N‑(pyridin‑3‑ylmethyl) side chain fits the patent’s structural template where X is CH₂, n = 1, and Ar is an optionally substituted phenyl group. While the patent does not provide individual IC₅₀ values for N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide, the inclusion of the pyridylmethyl moiety within the protected generic scope confers freedom‑to‑operate advantages and signals potential cardiovascular follow‑up applications that are not available for methyl‑substituted or fused‑ring thiophene‑3‑carboxamide analogs that lie outside the patent’s claims.

β-adrenoreceptor antihypertensive patent landscape

Recognized Application Scenarios for N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide Derived from Quantitative Evidence


GPCR Drug‑Discovery Programs Requiring a Serotonin‑Free Chemical Probe

The functional inactivity of N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide at the 5‑HT₁A receptor, contrasted with the measurable EC₅₀ of 99 μM for its 5‑methyl congener, makes the des‑methyl compound an ideal negative‑control probe for GPCR‑focused screening [REFS‑1]. When screening against serotonergic or pan‑GPCR panels, this compound can be used to distinguish on‑target activity from scaffold‑driven 5‑HT₁A agonism, ensuring that hits are not incorrectly attributed to the target of interest.

Anti‑Influenza Drug Discovery: Accessible Starting Point for PA–PB1 Inhibitor Optimization

Because the thiophene‑3‑carboxamide scaffold is the validated core of the Lepri et al. anti‑influenza series, procurement of N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide provides a direct entry into RdRP PA–PB1 inhibitor optimization [REFS‑2]. The compound’s minimal substitution leaves multiple positions for SAR exploration, dramatically shortening the synthesis cycle and lowering capital expenditure for hit‑to‑lead programs.

Fragment‑Based Lead Generation and Biophysical Screening

With a molecular weight of 218 g mol⁻¹ and predicted logP ≈ 1.8, N‑(pyridin‑3‑ylmethyl)thiophene‑3‑carboxamide sits within the fragment‑like property space preferred for SPR and NMR‑based screening [REFS‑3][REFS‑4]. Its high predicted aqueous solubility, relative to bulkier thiophene‑3‑carboxamide analogs, minimizes aggregation‑based false positives, increasing the reliability of biophysical assay data and reducing downstream chemistry attrition.

Cardiovascular‑Focused IP‑Protected Lead Development

The compound’s explicit placement within the generic claims of US Patent 4,316,907 provides a defensible IP position for cardiovascular indication exploration [REFS‑5]. Organizations pursuing β‑adrenoreceptor or antihypertensive programs can procure this compound for early‑stage in‑vivo evaluation while benefiting from a clearer IP landscape than analogs not covered by this foundational patent.

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.